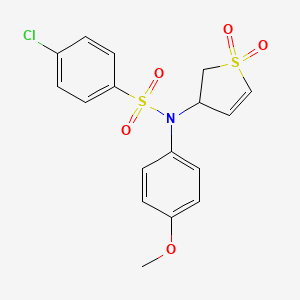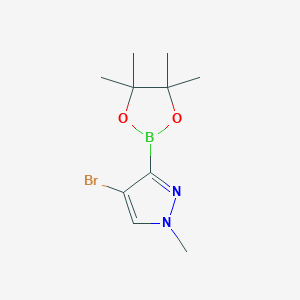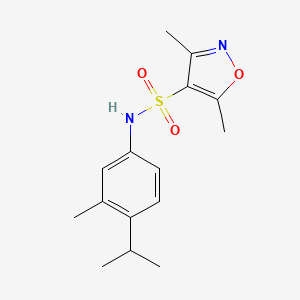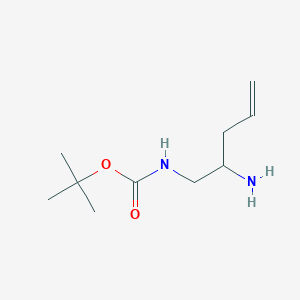
Tert-butyl N-(2-aminopent-4-enyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-(2-aminopent-4-enyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions . This compound is particularly interesting due to its unique structure, which includes a tert-butyl group and an aminopent-4-enyl chain.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-aminopent-4-enyl)carbamate typically involves the reaction of tert-butyl chloroformate with 2-aminopent-4-en-1-ol. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反应分析
Types of Reactions
Tert-butyl N-(2-aminopent-4-enyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as sodium tungstate.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: The major product is the corresponding carbamate with an oxidized aminopent-4-enyl chain.
Reduction: The major product is the corresponding carbamate with a reduced aminopent-4-enyl chain.
Substitution: The major products are the substituted carbamates, where the tert-butyl group is replaced by the nucleophile.
科学研究应用
Tert-butyl N-(2-aminopent-4-enyl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of tert-butyl N-(2-aminopent-4-enyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, which prevents the amine from reacting with other reagents. The carbamate linkage can be cleaved under acidic or basic conditions, releasing the free amine .
相似化合物的比较
Similar Compounds
Tert-butyl N-(2-aminophenyl)carbamate: Similar in structure but with an aminophenyl group instead of an aminopent-4-enyl chain.
Tert-butyl N-(2-aminoethyl)carbamate: Similar in structure but with an aminoethyl group instead of an aminopent-4-enyl chain.
Uniqueness
Tert-butyl N-(2-aminopent-4-enyl)carbamate is unique due to its aminopent-4-enyl chain, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in the synthesis of complex molecules and in applications where other carbamates may not be suitable .
属性
IUPAC Name |
tert-butyl N-(2-aminopent-4-enyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-5-6-8(11)7-12-9(13)14-10(2,3)4/h5,8H,1,6-7,11H2,2-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKBVBVQEOHHOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC=C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-methylthiophene-2-carboxamide](/img/structure/B2747164.png)
![[4-[5-(1,3-benzodioxol-5-yl)pyrazolidin-3-yl]-1,4-diazepan-1-yl]-(1H-indol-2-yl)methanone](/img/structure/B2747165.png)
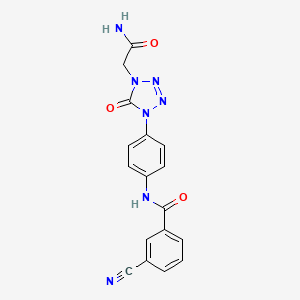
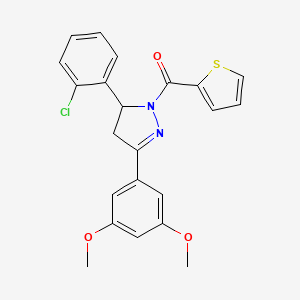
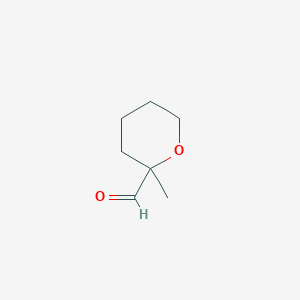

![N-[(5-Chlorothiophen-2-yl)methyl]-N-ethylbut-2-ynamide](/img/structure/B2747173.png)

![5-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]pyridine-3-carboxamide](/img/structure/B2747179.png)

![6-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B2747181.png)
